molecular formula C18H17NO4S2 B2416186 2-(4-Methoxyphenyl)-5-(methylthio)-4-tosyloxazole CAS No. 868214-06-6

2-(4-Methoxyphenyl)-5-(methylthio)-4-tosyloxazole

Cat. No.: B2416186
CAS No.: 868214-06-6
M. Wt: 375.46
InChI Key: MBYPTWAHBNLZBF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(methylthio)-4-tosyloxazole is a sophisticated heterocyclic compound designed for advanced chemical synthesis and research applications. It features a central oxazole ring that is strategically substituted at the 2-, 4-, and 5-positions with a 4-methoxyphenyl group, a tosyloxy (OTs) group, and a methylthio (SMe) group, respectively. This unique structure makes it a highly versatile and valuable building block for constructing complex molecules, particularly in medicinal chemistry and materials science. While specific data for this compound is limited, its core structure is closely related to other well-documented 4-tosyloxazole derivatives, which are known to be key intermediates in efficient synthetic protocols. The presence of the tosyloxy group is a key functional handle, as it is an excellent leaving group that can undergo facile nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups at the critical 4-position of the oxazole ring. Furthermore, the methylthio group at the 5-position can be selectively oxidized to a methylsulfonyl group, providing a pathway to further modulate the compound's electronic properties and reactivity. This tunability is essential for researchers developing structure-activity relationships (SAR) in drug discovery programs. As a research tool, this compound is hypothesized to have significant potential in the synthesis of novel oxazole-based libraries for biological screening. Oxazole cores are prevalent in compounds with a range of pharmacological activities, including anticancer and antimicrobial properties. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-5-methylsulfanyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-12-4-10-15(11-5-12)25(20,21)17-18(24-3)23-16(19-17)13-6-8-14(22-2)9-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYPTWAHBNLZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-(methylthio)-4-tosyloxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenyl isocyanate with a suitable thiol compound under controlled conditions to form the desired product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-(methylthio)-4-tosyloxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and methylthio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 2-(4-Methoxyphenyl)-5-(methylthio)-4-tosyloxazole serves as a key intermediate in the synthesis of more complex organic compounds. Its unique functional groups facilitate various chemical reactions, making it valuable in synthetic organic chemistry.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Antitumor Activity : The compound has been explored for its potential anticancer effects. Studies have shown that derivatives of similar structures can exhibit significant cytotoxicity against human cancer cell lines, indicating a promising avenue for further research.

Medicine

  • Therapeutic Applications : Investigations into the therapeutic potential of this compound include its role in drug development. Its ability to interact with specific molecular targets may lead to the creation of novel drugs aimed at treating infections or cancer.

Industrial Applications

  • Specialty Chemicals Production : In an industrial context, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties allow for applications in various sectors, including pharmaceuticals and agrochemicals.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized derivatives related to this compound against various bacterial strains, showcasing effective minimum inhibitory concentrations (MIC) that highlight its potential as an antimicrobial agent.
    Bacterial StrainMIC (µg/mL)
    E. coli12
    S. aureus10
    P. aeruginosa15
  • Antitumor Activity Assessment : Another investigation focused on the cytotoxic effects of derivatives on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), revealing promising results that warrant further exploration.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-5-(methylthio)-4-tosyloxazole exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-5-(methylthio)-4-tosyloxazole stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-(methylthio)-4-tosyloxazole is a member of the oxazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology and agriculture.

Synthesis

The synthesis of this compound can be achieved through several chemical reactions involving the modification of existing oxazole derivatives. The key steps typically include the introduction of the methoxy and methylthio groups, followed by tosylation to enhance the compound's reactivity. While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized successfully, indicating a feasible pathway for its preparation.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 5-(4-methoxyphenyl)-oxazole have been identified as effective inhibitors against Caenorhabditis elegans, suggesting potential applications in pest control and agriculture . The biological activity often correlates with the presence of specific functional groups that enhance interaction with microbial targets.

Antifungal Properties

The sulfone group found in many oxazole derivatives, including potential derivatives of this compound, has demonstrated broad-spectrum antifungal activity. Studies indicate that such compounds can inhibit various fungal species with effective concentrations (EC50 values) ranging from 19.9 μg/mL to over 90 μg/mL . This suggests that modifications to the oxazole structure can yield compounds with enhanced antifungal efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For example, some oxazole derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis, making these compounds promising candidates for further development as anticancer agents.

Case Study 1: Inhibition of C. elegans

In a study focusing on the biological activity of 5-(4-methoxyphenyl)-oxazole derivatives, it was found that specific structural configurations were crucial for activity against C. elegans. The original compound demonstrated significant hatch inhibition and growth suppression, while derivatives lacking essential features showed no activity .

Case Study 2: Antifungal Efficacy

A comparative study on sulfone derivatives revealed that certain modifications led to enhanced antifungal properties against pathogens like Fusarium oxysporum and Botrytis cinerea. Compounds exhibiting over 90% inhibition were identified as potential lead compounds for agricultural applications .

Data Summary

Compound NameActivity TypeEffective Concentration (EC50)Reference
This compoundAntimicrobialNot yet established-
5-(4-methoxyphenyl)-oxazoleInhibitory against C. elegansSignificant
Sulfone DerivativesAntifungal19.9 - 93.3 μg/mL
Various Oxazole DerivativesAnticancerIC50 values comparable to standard drugs

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-5-(methylthio)-4-tosyloxazole, and what critical reaction conditions optimize yield?

The synthesis typically involves multi-step routes, starting with oxazole ring formation followed by functionalization. A common approach includes:

  • Step 1 : Condensation of 4-methoxyphenylacetamide with a thiourea derivative to form the oxazole core.
  • Step 2 : Tosylation (introduction of the tosyloxy group) using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP as catalysts).
  • Step 3 : Methylthio group incorporation via nucleophilic substitution with methylthiolate.
    Critical conditions : Use anhydrous solvents (e.g., dichloromethane or toluene), controlled temperature (0–5°C for tosylation), and inert atmosphere to prevent oxidation of the methylthio group .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be employed to confirm the structural integrity of this compound?

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl), methylthio (δ 2.5–2.7 ppm), and tosyloxy groups (δ 2.4 ppm for methyl, δ 7.7–7.9 ppm for aromatic protons).
  • IR : Confirm sulfonate (S=O stretch at ~1350–1150 cm⁻¹) and oxazole ring (C=N stretch at ~1650 cm⁻¹).
  • X-ray crystallography : Resolve spatial arrangement of substituents; similar oxazole derivatives show planar ring systems with bond lengths of 1.32–1.38 Å for C=N .

Q. What are the common purification methods for this oxazole derivative, and how does solvent choice impact crystallization efficiency?

  • Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures (70:30) yield needle-like crystals. Polar aprotic solvents (e.g., DMF) improve solubility of tosyloxy groups but may reduce yield due to high boiling points .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl and methylthio substituents influence the compound's reactivity in nucleophilic substitution reactions?

  • The methoxy group (electron-donating) activates the oxazole ring toward electrophilic substitution at the 4-position, while the methylthio group (weakly electron-withdrawing) directs nucleophiles to the 5-position.
  • Experimental validation : Use Hammett σ constants (σₚ for OCH₃ = -0.27, SCH₃ = +0.15) to predict regioselectivity. Lewis acids (e.g., AlCl₃) enhance electrophilic substitution on the methoxyphenyl ring .

Q. What strategies are effective in resolving contradictions between in vitro bioactivity data and computational docking predictions for this compound?

  • Case study : If docking predicts high affinity for kinase targets but in vitro assays show low inhibition:
    • Re-evaluate solvation effects : Include explicit water molecules in docking simulations.
    • Assay conditions : Test under varied pH (6.5–7.5) and temperature (25°C vs. 37°C) to mimic physiological environments.
    • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What methodologies are recommended for analyzing the compound's stability under varying pH and temperature conditions in biological matrices?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC. Oxazole derivatives typically degrade at pH < 3 due to protonation of the nitrogen.
  • Thermal stability : Use DSC/TGA to determine decomposition temperatures (expected >200°C for tosyloxy-containing compounds).
  • Biological matrices : Spike into plasma or serum; extract with acetonitrile and quantify recovery rates .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacophore contributions of the tosyloxy group versus the methylthio moiety?

  • Step 1 : Synthesize analogs with substituent deletions (e.g., replace tosyloxy with hydroxyl or methyl groups).
  • Step 2 : Test against target enzymes (e.g., COX-2 or kinases) to compare IC₅₀ values.
  • Data analysis : Tosyloxy groups often enhance binding via hydrophobic interactions, while methylthio improves membrane permeability. SAR studies on similar oxazoles show a 3–5-fold activity drop when tosyloxy is removed .

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